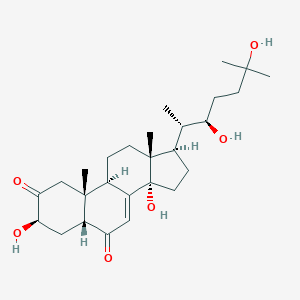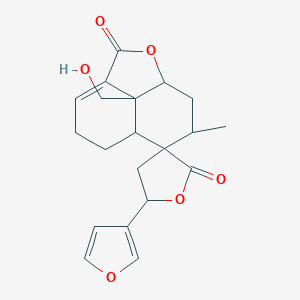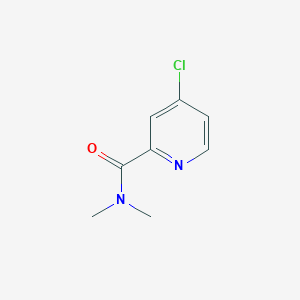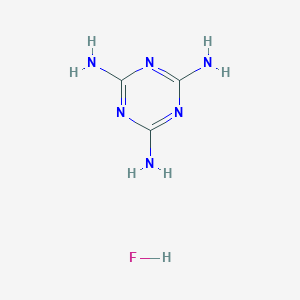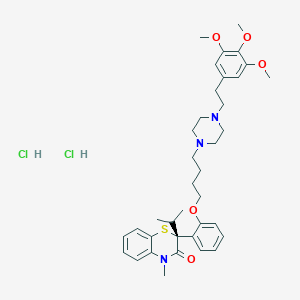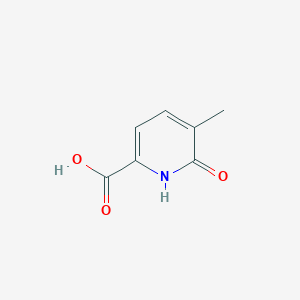
5-Iodoquinazoline-2,4-diamine
説明
Synthesis Analysis
The synthesis of 2,4-diaminoquinazolines, including derivatives like 5-Iodoquinazoline-2,4-diamine, can be achieved through several strategies. One approach involves the solid-phase synthesis, starting from acyl isothiocyanate resin, followed by sequential condensation with 2-aminobenzonitriles and amines, leading to traceless cleavage and cyclization, producing 2,4-diaminoquinazolines with good yields and purity (Wilson, 2001).
Molecular Structure Analysis
The molecular structure of 5-Iodoquinazoline-2,4-diamine and related compounds has been elucidated through various spectroscopic techniques. These compounds exhibit a unique set of structural features that facilitate a wide range of chemical reactions and interactions, contributing to their significance in synthetic and medicinal chemistry research.
Chemical Reactions and Properties
5-Iodoquinazoline-2,4-diamine participates in a variety of chemical reactions, highlighting its versatility. For instance, organoiodine(III) mediated intramolecular oxidative cyclization is a proficient metal-free method for constructing complex heterocycles, demonstrating the reactivity of such compounds in facilitating C–N bond formation under mild conditions (Manivel et al., 2015).
科学的研究の応用
Metal-Catalyzed Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: Halogenated quinazolinones and quinazolines, such as 5-Iodoquinazoline-2,4-diamine, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application: These compounds are used to yield novel polysubstituted derivatives. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions has attracted considerable interest .
- Results or Outcomes: The application of these methods on halogenated quinazolin-4-ones and their quinazolines generates novel polysubstituted derivatives .
Synthesis of Novel Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: 5-Iodoquinazoline-2,4-diamine can be used as a starting material for the synthesis of novel derivatives . These derivatives can be used in various fields, including medicinal chemistry .
- Methods of Application: One example of a synthesis method involves dissolving 2-Fluoro-6-iodobenzonitrile in dimethylacetamide with guanidine carbonate. The mixture is then heated to 165°C for 5 hours. After cooling to room temperature, the reaction mixture is placed in the freezer overnight. The precipitate which has formed is removed by filtration and purified by recrystallization from 50% EtOH/water. The resulting solids are filtered and dried at room temperature to yield 5-iodoquinazoline-2,4-diamine .
- Results or Outcomes: The outcome of this process is the successful synthesis of 5-iodoquinazoline-2,4-diamine, which can be further used in the synthesis of novel derivatives .
Biological Applications
- Scientific Field: Medicinal Chemistry
- Application Summary: Quinazolinone analogues, such as 5-Iodoquinazoline-2,4-diamine, have been found to have various biological applications . These compounds are especially prevalent in the pharmaceutical industry, with over 60% of biologically active substances containing N-heterocycles .
Safety And Hazards
特性
IUPAC Name |
5-iodoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLYYOTNUWNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152504 | |
| Record name | 2,4-Quinazolinediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoquinazoline-2,4-diamine | |
CAS RN |
119584-76-8 | |
| Record name | 2,4-Quinazolinediamine, 5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
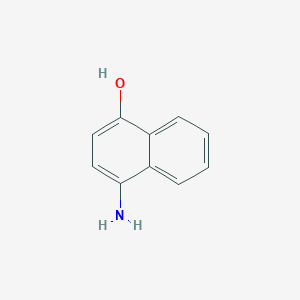
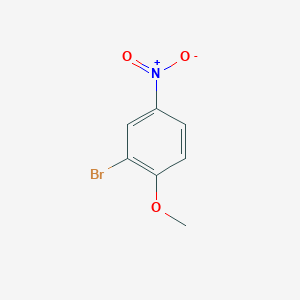
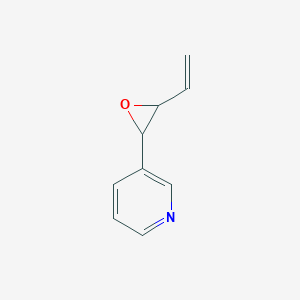
![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)
